N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3-(3-Butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxide), a 3-butoxyphenyl substituent, and a cyclopropanecarboxamide moiety. The 3-butoxyphenyl group likely contributes to lipophilicity, affecting membrane permeability and pharmacokinetic properties.
Properties
Molecular Formula |
C19H24N2O4S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H24N2O4S2/c1-2-3-9-25-15-6-4-5-14(10-15)21-16-11-27(23,24)12-17(16)26-19(21)20-18(22)13-7-8-13/h4-6,10,13,16-17H,2-3,7-9,11-12H2,1H3 |
InChI Key |
RCLTVWNGVZGVGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps. The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thiol and a halogenated ketone. The butoxyphenyl group is introduced via a nucleophilic substitution reaction, and the cyclopropanecarboxamide moiety is added through an amidation reaction. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining precise control over temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tabulated Comparison of Structural and Functional Features
Table 1 : Structural and Functional Comparison of Target Compound and Analogues
Table 2 : Synthetic and Physicochemical Comparison
Research Findings and Implications
- Sulfone vs. Nitrile/Dioxo Groups : The target’s sulfone may offer superior metabolic stability compared to nitrile-containing analogues (e.g., 11a/b), which are prone to hydrolysis .
- Cyclopropane Rigidity : The cyclopropanecarboxamide could enhance selectivity in protein binding compared to flexible carboxamides in , though synthetic complexity increases .
- Antimicrobial vs. Enzyme-Targeted Activity : While ’s bis-heterocycles show antimicrobial effects, the target’s structure aligns more with kinase inhibitors (e.g., sulfones in FDA-approved drugs like dasatinib) .
Biological Activity
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 408.5 g/mol
- CAS Number : 929852-61-9
1. Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Cryptococcus neoformans .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bactericidal | 64 µg/mL |
| Candida albicans | Fungicidal | 16 µg/mL |
| Cryptococcus neoformans | Fungicidal | 32 µg/mL |
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: Anticancer Activity
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM). Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis induction.
3. Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
Table 2: Anti-inflammatory Activity
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 1500 | 300 | 80% |
| IL-6 | 1200 | 240 | 80% |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of several enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound modulates receptor activity related to cell signaling pathways that regulate cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
